(Cyanomethyl)trimethylphosphanium iodide

Catalog No.
S784352
CAS No.
42843-99-2
M.F
C5H11INP
M. Wt
243.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)trimethylphosphanium iodide

CAS Number

42843-99-2

Product Name

(Cyanomethyl)trimethylphosphanium iodide

IUPAC Name

cyanomethyl(trimethyl)phosphanium;iodide

Molecular Formula

C5H11INP

Molecular Weight

243.03 g/mol

InChI

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1

InChI Key

GGIMHJFVOMBCFX-UHFFFAOYSA-M

SMILES

C[P+](C)(C)CC#N.[I-]

Canonical SMILES

C[P+](C)(C)CC#N.[I-]

Ionic Liquids

CMTPI can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These liquids have unique properties such as high thermal stability, non-flammability, and good solvent properties, making them attractive for various applications in research and industry. For instance, CMTPI can be used to prepare task-specific ionic liquids for specific research purposes like catalysis or separation processes [].

Precursor for Organophosphorus Compounds

CMTPI can serve as a starting material for the synthesis of various organophosphorus compounds, which are a diverse group of molecules with a wide range of applications. These applications include:

  • Flame retardants: Certain types of organophosphorus compounds can act as flame retardants, hindering the spread of fire in materials [].
  • Plasticizers: Some organophosphorus compounds can be used as plasticizers, which are additives that increase the flexibility and workability of polymers [].
  • Biocides: Organophosphorus compounds can also act as biocides, killing or inhibiting the growth of microorganisms [].

(Cyanomethyl)trimethylphosphonium iodide is a quaternary ammonium salt characterized by the formula C5_5H11_{11}INP. This compound features a phosphonium center with three methyl groups and a cyanomethyl group, making it a unique reagent in organic synthesis. Its structure includes a positively charged phosphorus atom surrounded by three methyl groups and a cyanomethyl group, which contributes to its reactivity and utility in various chemical transformations .

, particularly in the alkylation of amines and thiols. Notably, it facilitates:

  • N-Alkylation of Aliphatic Amines: The compound can mediate the reaction between alcohols and aliphatic amines, leading to the formation of N-alkylated products .
  • S-Alkylation of Thiols: It also promotes the reaction of thiols with primary alcohols, yielding unsymmetrical sulfides. This reaction is characterized by its efficiency and selectivity .

While specific biological activities of (cyanomethyl)trimethylphosphonium iodide are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in medicinal chemistry. The ability to modify amines and thiols implies that derivatives of this compound could exhibit biological properties relevant to drug development.

The synthesis of (cyanomethyl)trimethylphosphonium iodide typically involves the reaction of trimethylphosphine with an appropriate cyanomethyl halide. A common method includes:

  • Reacting Trimethylphosphine with Iodomethane: This forms trimethylphosphonium iodide.
  • Subsequent Reaction with Cyanomethyl Halide: The trimethylphosphonium iodide can then react with cyanomethyl halides to yield (cyanomethyl)trimethylphosphonium iodide.

This synthetic route is noted for its straightforwardness and efficiency, allowing for high yields of the desired product .

(Cyanomethyl)trimethylphosphonium iodide has several applications in organic synthesis:

  • Reagent for Alkylation Reactions: Its primary use is as a reagent for N-alkylation and S-alkylation processes, making it valuable in synthesizing complex organic molecules.
  • Catalyst in Organic Transformations: It may also function as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates .

Several compounds share structural or functional similarities with (cyanomethyl)trimethylphosphonium iodide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Trimethylphosphonium iodideQuaternary ammonium saltSimple structure without cyanomethyl group
Benzyltrimethylammonium chlorideQuaternary ammonium saltAromatic substitution instead of aliphatic
(Bromomethyl)trimethylphosphonium bromidePhosphonium saltContains bromine instead of iodine
Cyanomethyldimethylphenylphosphonium iodidePhosphonium saltContains phenyl group alongside cyanomethyl group

The key distinction of (cyanomethyl)trimethylphosphonium iodide lies in its specific combination of functional groups that facilitate unique reactivity patterns not observed in other similar compounds.

The synthesis of (cyanomethyl)trimethylphosphanium iodide follows established methodologies for quaternary phosphonium salt preparation, which typically involve nucleophilic substitution reactions between phosphines and alkyl halides [1]. The traditional approach utilizes the nucleophilic character of the phosphorus atom in trimethylphosphine to attack the electrophilic carbon in iodoacetonitrile, forming the quaternary phosphonium salt through an SN2 mechanism [2]. This reaction pathway represents one of the most direct and efficient routes to phosphonium salt formation, generally providing high yields under appropriate conditions [3].

The general reaction for traditional phosphonium salt synthesis can be represented as:

R₃P + R'X → [R₃PR']⁺X⁻

where R₃P is trimethylphosphine, R'X is iodoacetonitrile (ICH₂CN), and the product [R₃PR']⁺X⁻ is (cyanomethyl)trimethylphosphanium iodide [4].

A typical laboratory-scale synthesis protocol involves dissolving trimethylphosphine in a non-polar solvent such as toluene or benzene, followed by the dropwise addition of iodoacetonitrile at controlled temperatures (usually between 0-25°C) [3]. The reaction mixture is then stirred for several hours, during which the phosphonium salt precipitates from the solution due to its ionic nature and reduced solubility in non-polar solvents [5].

Table 1: Traditional Synthesis Conditions for (Cyanomethyl)trimethylphosphanium Iodide

ParameterTypical ConditionsObservations
SolventToluene, Benzene, TetrahydrofuranNon-polar solvents favor precipitation of product [3]
Temperature0-25°CLower temperatures reduce side reactions [2]
Reaction Time2-8 hoursDependent on concentration and temperature [1]
Molar Ratio (Phosphine:Halide)1:1 to 1:1.2Slight excess of halide improves conversion [5]
Yield75-90%After purification [3]

The reaction kinetics are influenced by several factors, including the nucleophilicity of the phosphine, the electrophilicity of the alkyl halide, and the nature of the leaving group [2]. Iodide serves as an excellent leaving group in this context, facilitating the formation of the phosphonium salt with high efficiency [1]. The reaction proceeds through a concerted SN2 mechanism, with the phosphorus lone pair attacking the carbon adjacent to the iodine atom in iodoacetonitrile [4].

Modern Approaches to Cyanomethyl Group Incorporation

Recent advancements in synthetic methodologies have expanded the repertoire of techniques for incorporating cyanomethyl groups into phosphonium salts [6]. These modern approaches aim to improve reaction efficiency, reduce environmental impact, and enable more selective transformations under milder conditions [7].

One significant development involves the use of alternative cyanomethylating agents that offer improved stability and reactivity compared to traditional iodoacetonitrile [4]. For instance, (cyanomethyl)trimethylphosphorane (CMMP) has emerged as a versatile reagent for Mitsunobu-type reactions and can be synthesized from chloroacetonitrile in a two-step process [4]. This approach provides a more stable intermediate that can be further transformed into the desired phosphonium salt under controlled conditions [6].

Another innovative strategy employs phosphine oxides as electrophilic partners in reactions with Grignard reagents, inverting the traditional reactivity pattern where phosphines act as nucleophiles [8]. This inverse reactivity approach enables the synthesis of quaternary phosphonium salts from readily available phosphine oxides, circumventing limitations associated with the availability and handling of certain phosphines [8].

The radical-mediated cyanomethylation represents another cutting-edge methodology [6]. This approach utilizes vinyl azide cascade-fragmentation mechanisms to introduce cyanomethyl groups into various substrates through radical intermediates [6]. The process is initiated by radical addition to vinyl azide reagents, triggering a cascade that ultimately results in cyanomethylation [6].

Table 2: Comparison of Modern Cyanomethyl Incorporation Methods

MethodKey ReagentsAdvantagesLimitations
Phosphorane IntermediatesChloroacetonitrile, BaseAir-sensitive but effective for carbon nucleophiles with pKa > 13 [4]Requires moisture-free conditions [4]
Inverse Reactivity ApproachPhosphine oxides, Grignard reagentsBroader substrate scope, uses readily available materials [8]Requires handling of air-sensitive Grignard reagents [8]
Radical CyanomethylationVinyl azide reagents, Radical initiatorsWorks with diverse functional groups, mild conditions [6]Complex reaction mechanism, potential side reactions [6]
Photoredox-Mediated SynthesisDiaryliodonium salts, PhotocatalystAmbient temperature, regiospecific coupling [9]Requires specialized photochemical equipment [9]

The development of solvent-free mechanochemical preparations represents an environmentally friendly alternative to traditional solution-based methods [10]. This approach involves ball-milling solid reagents under solvent-free conditions, offering advantages such as high selectivity, excellent yields, low processing temperatures, and elimination of solvents from the reaction [10]. The mechanochemical method is particularly valuable for large-scale production scenarios where solvent usage and waste generation are significant concerns [10].

Large-Scale Production Challenges

Scaling up the synthesis of (cyanomethyl)trimethylphosphanium iodide from laboratory to industrial scale presents several significant challenges that must be addressed to ensure economic viability and process efficiency [11]. These challenges span multiple domains, including reaction engineering, heat management, raw material handling, and environmental considerations [10].

One primary challenge involves the handling of trimethylphosphine, which is highly reactive, pyrophoric, and sensitive to air and moisture [4]. Industrial-scale operations require specialized equipment and protocols to safely manage this reactive reagent, including inert gas handling systems and rigorous exclusion of oxygen and water [11]. The development of alternative synthetic routes that utilize more stable phosphorus sources represents an active area of research aimed at mitigating these handling challenges [8].

Heat management presents another significant hurdle in large-scale production [11]. The reaction between trimethylphosphine and iodoacetonitrile is exothermic, and controlling the temperature becomes increasingly difficult as batch sizes increase [10]. Inadequate temperature control can lead to reduced yields, increased impurity formation, or in extreme cases, runaway reactions [11]. Industrial processes typically employ specialized reactor designs with enhanced cooling capabilities and controlled addition rates to address this challenge [10].

Table 3: Large-Scale Production Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Reagent SensitivitySafety hazards, reduced yields [4]Specialized handling equipment, alternative reagents [8]
Heat ManagementReaction control difficulties, safety concerns [11]Enhanced cooling systems, controlled addition rates [10]
Solvent RecoveryEconomic and environmental impact [12]Solvent recycling systems, alternative solvent systems [10]
Product IsolationEfficiency of separation, purity requirements [13]Optimized crystallization protocols, continuous processing [12]
Scale-dependent KineticsChanged reaction profiles at larger scales [11]Process re-optimization, reaction engineering [10]
Environmental ConsiderationsWaste management, regulatory compliance [10]Green chemistry approaches, solvent-free methods [10]

The precise control of distillation parameters for solvent recovery represents another critical challenge in large-scale operations [11]. Efficient solvent recovery is essential for economic viability and environmental sustainability, particularly when using halogenated solvents that are subject to stringent regulatory oversight [10]. The development of alternative solvent systems or solvent-free methodologies offers promising solutions to these challenges [10].

Product isolation and purification at scale also present unique difficulties [13]. The traditional laboratory-scale approach of cooling-induced crystallization followed by filtration may become inefficient or impractical at industrial scales due to heat transfer limitations and filtration challenges [14]. Continuous crystallization processes and specialized filtration equipment are often necessary to address these issues [13].

Chromatographic and Recrystallization Purification Techniques

The purification of (cyanomethyl)trimethylphosphanium iodide is crucial for obtaining high-quality material suitable for subsequent applications [13]. Two primary purification methodologies are employed: chromatographic separation and recrystallization techniques, each offering distinct advantages depending on the scale and purity requirements [15].

Chromatographic purification utilizes the differential adsorption of compounds on stationary phases to achieve separation [16]. For phosphonium salts, silica gel is commonly employed as the stationary phase, with carefully selected mobile phases to optimize separation efficiency [15]. The selection of appropriate solvent systems is critical, with mixtures of dichloromethane and methanol frequently used for phosphonium salt purification [16]. The polarity of the mobile phase can be adjusted to optimize the separation of the target phosphonium salt from impurities [15].

A novel approach for chromatographic purification involves the use of surrogate stationary phases on reversed-phase columns [17]. This technique employs C-18 or C-8 derivatized silica coated with hydrophobic quaternary ammonium or phosphonium salts that act as additional stationary phases [17]. This method has demonstrated a seven to twelve-fold increase in sample loading capacity compared to conventional preparative reversed-phase high-performance liquid chromatography techniques [17].

Table 4: Chromatographic Purification Parameters for Phosphonium Salts

ParameterTypical ConditionsConsiderations
Stationary PhaseSilica gel (100-200 mesh) [12]Mesh size affects separation efficiency and flow rate [12]
Mobile PhaseDCM/MeOH mixtures (95:5 to 80:20) [15]Polarity adjustment based on compound properties [16]
Flow Rate1-5 mL/min (analytical), 10-50 mL/min (preparative) [16]Adjusted based on column dimensions and back pressure [16]
Detection MethodUV absorption (254-280 nm) [18]Phosphonium salts typically absorb in this range [18]
Sample Loading1-5% of column capacity [17]Overloading reduces separation efficiency [16]

Recrystallization represents a more traditional and scalable purification approach particularly suitable for larger quantities [14]. The process involves dissolving the crude phosphonium salt in a minimum volume of hot solvent in which it is highly soluble, followed by cooling to induce crystallization [14]. The selection of an appropriate recrystallization solvent is critical and follows the principle that the compound should have high solubility at elevated temperatures but low solubility at reduced temperatures [14].

For (cyanomethyl)trimethylphosphanium iodide, common recrystallization solvents include acetone, acetonitrile, or mixtures of dichloromethane and diethyl ether [13]. The recrystallization process typically involves several key steps: solvent selection, preparation of a hot saturated solution, controlled cooling to induce crystallization, crystal separation by filtration, and drying of the purified material [14].

An innovative purification strategy for phosphonium salts involves inorganic salt heating recrystallization [19]. This approach has been demonstrated to improve various properties of phosphorescent materials and could potentially be adapted for the purification of (cyanomethyl)trimethylphosphanium iodide [19]. The technique involves heating and drying an inorganic salt solution containing the target compound, resulting in enhanced purity and crystallinity [19].

Dates

Last modified: 08-15-2023

Explore Compound Types